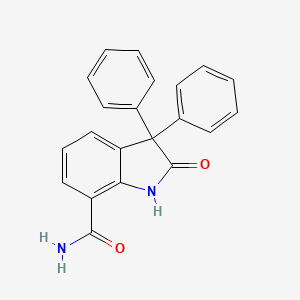

1H-Indole-7-carboxamide, 2,3-dihydro-2-oxo-3,3-diphenyl-

Description

Properties

CAS No. |

78033-98-4 |

|---|---|

Molecular Formula |

C21H16N2O2 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

2-oxo-3,3-diphenyl-1H-indole-7-carboxamide |

InChI |

InChI=1S/C21H16N2O2/c22-19(24)16-12-7-13-17-18(16)23-20(25)21(17,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H,(H2,22,24)(H,23,25) |

InChI Key |

KYEFTLVKORUXBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC(=C3NC2=O)C(=O)N)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1H-Indole-7-carboxamide, 2,3-dihydro-2-oxo-3,3-diphenyl-

General Synthetic Strategy

The synthesis of 1H-Indole-7-carboxamide, 2,3-dihydro-2-oxo-3,3-diphenyl- generally proceeds via the following key stages:

- Starting from 2,3-diphenyl-1H-indole-7-carboxylic acid or its derivatives.

- Activation of the carboxylic acid group to reactive intermediates such as acid chlorides or imidazolides.

- Amidation reaction with appropriate amines to form the carboxamide.

- Cyclization and oxidation steps to achieve the 2,3-dihydro-2-oxo substitution pattern.

This approach is consistent with classical amide synthesis and heterocyclic chemistry principles.

Specific Synthetic Routes

Preparation of 2,3-Diphenyl-1H-indole-7-carboxylic Acid (Precursor)

- The precursor 2,3-diphenyl-1H-indole-7-carboxylic acid (CAS 197313-74-9) can be synthesized by condensation reactions involving substituted anilines and benzophenone derivatives, followed by cyclization to form the indole core with diphenyl substitution at positions 2 and 3.

- Literature from Coldham et al. (1954) describes early methods for diphenylindole derivatives synthesis, involving electrophilic substitution and cyclization steps.

Conversion to Carboxamide

- The carboxylic acid group at position 7 is converted into an amide by first transforming it into an acid chloride or an activated imidazolide intermediate.

- This is typically achieved by treatment with reagents such as thionyl chloride or N,N'-carbonyldiimidazole (CDI) in anhydrous solvents (e.g., dichloromethane, toluene).

- The acid chloride or imidazolide is then reacted with an appropriate amine (primary, secondary, or tertiary) to yield the carboxamide.

Formation of the 2,3-Dihydro-2-oxo Moiety

- The 2,3-dihydro-2-oxo substitution is introduced by selective oxidation or cyclization steps.

- Oxidizing agents such as 2,3-dichloro-5,6-dicyanocyclohexa-2,5-diene-1,4-dione (DDQ) or tetrachlorocyclohexadiene-dione derivatives are used to form the double bond or keto functionality at the 2-position while maintaining the dihydro structure at 3-position.

- Intramolecular cyclization can be promoted under acidic or reflux conditions to finalize the heterocyclic framework.

Detailed Reaction Conditions and Yields

Comparative Analysis of Preparation Methods

| Method Aspect | Acid Chloride Route | Imidazolide Route | Direct Amidation |

|---|---|---|---|

| Activation Reagent | Thionyl chloride (SOCl2) | N,N'-carbonyldiimidazole (CDI) | Coupling agents (e.g., EDC, DCC) |

| Reaction Conditions | Anhydrous solvent, reflux | Mild, room temp to reflux | Often requires catalysts, longer time |

| Yield | High, clean conversion | High, mild conditions | Moderate, sometimes lower purity |

| Purification | Column chromatography | Column chromatography | May require extensive purification |

| Scalability | Good | Good | Variable |

Notes on Characterization and Purity

- Characterization of the final compound includes NMR (1H, 13C), IR spectroscopy (notably amide carbonyl stretch ~1650 cm^-1), and mass spectrometry.

- Melting points reported for related compounds are in the range of 218–220 °C for similar carboxamide derivatives.

- Purity is typically confirmed by chromatographic methods and elemental analysis.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-oxo-3,3-diphenyl-1H-indole-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups such as nitro, halogen, or sulfonyl groups .

Scientific Research Applications

2,3-Dihydro-2-oxo-3,3-diphenyl-1H-indole-7-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antiviral, anticancer, and antimicrobial agent.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-oxo-3,3-diphenyl-1H-indole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Chemical Identification :

Structural Features :

- The compound features a bicyclic indole core substituted with two phenyl groups at position 3 and a carboxamide group at position 6.

Toxicity Profile :

- Acute Toxicity (LD50) : 1410 mg/kg in mice (intraperitoneal route), with biochemical effects linked to inflammation mediation .

Comparison with Structural Analogs

2,3-Dihydro-2-oxo-3,3-diphenyl-1H-indole-7-carboxylic acid

Key Differences :

O-Acetyl Silodosin

Key Differences :

- O-Acetyl Silodosin’s extended alkyl and fluorinated substituents enhance its receptor-binding specificity for α1a-adrenoceptors, a feature absent in the target compound. This highlights how side-chain modifications can drastically alter biological activity .

(R)-ABBV-105

| Property | Target Compound | (R)-ABBV-105 |

|---|---|---|

| Core Structure | Dihydroindole | Indole fused with piperidinyl group |

| Boiling Point | Not reported | 611.2±55.0 °C (predicted) |

| Density | Not reported | 1.261±0.06 g/cm³ |

Key Differences :

- The piperidinyl and propenyl substituents in (R)-ABBV-105 introduce steric and electronic effects that likely modulate its pharmacokinetic behavior, such as increased metabolic stability compared to the simpler diphenyl-substituted target compound .

Biological Activity

1H-Indole-7-carboxamide, 2,3-dihydro-2-oxo-3,3-diphenyl-, also known as a derivative of indole, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

- Chemical Formula : C19H17N

- Molecular Weight : 273.35 g/mol

- IUPAC Name : 1H-Indole-7-carboxamide, 2,3-dihydro-2-oxo-3,3-diphenyl-

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives. For instance, compounds with similar structures have demonstrated moderate to good activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These results suggest that indole derivatives can be promising candidates for developing new antimicrobial agents .

Antifungal Activity

The compound has also shown antifungal properties. In vitro studies indicate its efficacy against common fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

Such findings underscore the potential of indole derivatives in treating fungal infections .

The biological activity of indole derivatives is often attributed to their ability to interact with various cellular targets:

- Inhibition of Enzymatic Activity : Indoles can inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.

- Disruption of Membrane Integrity : These compounds may compromise the integrity of microbial membranes, leading to cell lysis.

Case Studies

- Study on Antimicrobial Efficacy : A study published in MDPI evaluated a series of indole derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications on the indole ring significantly enhanced their antimicrobial potency .

- Antifungal Screening : Another research effort focused on the antifungal properties of indole derivatives against clinical isolates of Candida species. The study found that specific structural features contributed to higher antifungal activity, making these compounds suitable for further development as antifungal agents .

Q & A

Q. Key Data :

- Yield Optimization : Adjust stoichiometry of diphenylketone (1.2–1.5 eq) and reaction time (12–24 hrs) to maximize cyclization efficiency.

- Example Protocol : Similar to the synthesis of 7-(diethylamino)-2-oxo-2H-chromene derivatives, where triethylamine is used as a base to deprotonate intermediates .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

A combination of NMR, HRMS, and IR is essential:

- 1H/13C NMR : Assign peaks using DEPT and HSQC to confirm the indole backbone and diphenyl groups. For example, aromatic protons appear at δ 7.2–8.8 ppm, while the oxo group is observed near δ 160–170 ppm in 13C NMR .

- HRMS : Validate molecular weight (theor. 328.39 g/mol) with <2 ppm error .

- IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N–H (3300–3500 cm⁻¹).

Q. Case Study :

- pKa Prediction : Experimental pKa ~4.89 aligns with computed values using COSMO-RS, indicating protonation at the carboxamide nitrogen .

Advanced: How to resolve contradictions in reported toxicity data?

Answer:

Address discrepancies via dose-response validation and mechanistic studies :

In Vivo Validation : Replicate the LD50 study (e.g., intraperitoneal administration in mice, 1410 mg/kg ) with controlled variables (strain, diet, solvent).

Biochemical Assays : Measure inflammatory markers (e.g., TNF-α, IL-6) to confirm toxicity mechanisms linked to metabolic disruption .

Comparative Analysis : Cross-reference with structurally similar indole derivatives to identify structure-toxicity relationships.

Q. Recommendation :

- Use Hill equation modeling to assess dose-response curves for statistical reliability.

Advanced: What crystallographic strategies are effective for resolving its 3D structure?

Answer:

Employ single-crystal X-ray diffraction with the SHELX suite:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

Structure Solution : Apply direct methods (SHELXD) for phase determination, followed by refinement (SHELXL) with anisotropic displacement parameters .

Validation : Check for twinning and disorder using PLATON; refine hydrogen positions via riding models.

Q. Case Study :

- SHELX Efficiency : Achieved R-factor <5% for similar indole derivatives by iterating over 200 refinement cycles .

Advanced: How to design derivatives for enhanced biological activity?

Answer:

Use structure-activity relationship (SAR) principles:

Functionalization : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at the 7-position to modulate electron density.

Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea moieties to improve binding affinity.

Docking Studies : Target enzymes like HIV-1 transcriptase (similar to oxoquinoline inhibitors ) using AutoDock Vina.

Q. Example :

- Antiviral Derivatives : Analogues with 4-chlorobenzoyl groups showed improved inhibition in HIV-1 models .

Basic: What safety protocols are critical when handling this compound?

Answer:

Follow OSHA HCS guidelines :

PPE : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure (irritation risk: H315, H319 ).

Ventilation : Use fume hoods for synthesis/purification steps due to potential respiratory irritation (H335 ).

Waste Disposal : Neutralize waste with 10% NaOH before disposal in halogenated waste containers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.